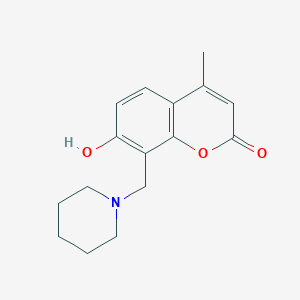

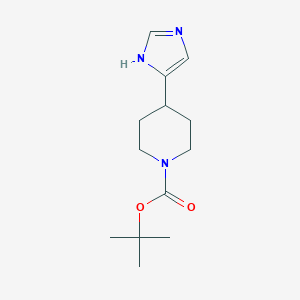

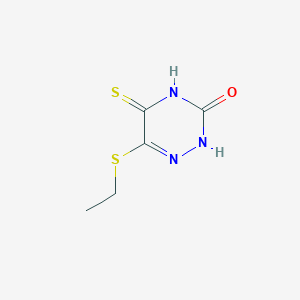

![molecular formula C16H14N2O2 B181992 Ethyl 2-phenylimidazo[1,2-a]pyridine-3-carboxylate CAS No. 119448-82-7](/img/structure/B181992.png)

Ethyl 2-phenylimidazo[1,2-a]pyridine-3-carboxylate

Übersicht

Beschreibung

Ethyl 2-phenylimidazo[1,2-a]pyridine-3-carboxylate is a chemical compound with the molecular formula C16H14N2O2 and a molecular weight of 266.3 . It is a solid substance at ambient temperature .

Molecular Structure Analysis

The InChI code for Ethyl 2-phenylimidazo[1,2-a]pyridine-3-carboxylate is 1S/C16H14N2O2/c1-2-20-16(19)15-14(12-8-4-3-5-9-12)17-13-10-6-7-11-18(13)15/h3-11H,2H2,1H3 . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis

Ethyl 2-phenylimidazo[1,2-a]pyridine-3-carboxylate is a solid substance at ambient temperature . Its molecular weight is 266.3 . The compound is a yellow colored solid with a melting point of 150–152°C .Wissenschaftliche Forschungsanwendungen

Synthesis of Fused Heterocyclic Compounds

The imidazo[1,2-a]pyridine system, including compounds like ethyl 2-phenylimidazo[1,2-a]pyridine-3-carboxylate, has been explored for synthesizing fused triazines with potential biological activity. These syntheses involve complex reactions like treating ethyl 3-nitroimidazo[1,2-a]pyridine-2-carboxylate with ammonia or primary amines, followed by several other steps to yield derivatives with varied biological potentials (Zamora et al., 2004).

Catalytic Activities

Research has been conducted on heterocyclic compounds possessing the imidazolo[1,2-a]pyridine moiety for their catalytic activities. These compounds have shown effectiveness as catalysts in oxidation reactions, such as the oxidation of catechol to o-quinone, demonstrating the importance of the ligand's nature, transition metals, ion salts, and complex concentration (Saddik et al., 2012).

Anti-Hepatitis B Virus Activity

Ethyl 6-bromo-8-hydroxyimidazo[1,2-a]pyridine-3-carboxylate derivatives have been synthesized and evaluated for their anti-hepatitis B virus (HBV) activity. Several of these compounds have shown significant efficacy in inhibiting the replication of HBV DNA, indicating the potential of such derivatives in antiviral therapies (Chen et al., 2011).

Chemical Synthesis and Modification

The ethyl 2-phenylimidazo[1,2-a]pyridine-3-carboxylate framework has been utilized in various synthetic pathways to create novel compounds. These pathways include reactions with different arylidinemalononitrile derivatives and cyanoacrylate derivatives, leading to the creation of new heterocyclic compounds with confirmed structures through elemental analysis and spectroscopic data (Mohamed, 2021).

Antibacterial Activity

Research into the antibacterial properties of derivatives of ethyl pyridine-4-carboxylate, related to ethyl 2-phenylimidazo[1,2-a]pyridine-3-carboxylate, has been conducted. These studies have led to the synthesis of compounds with confirmed antibacterial activity, providing a potential avenue for new antibacterial agents (Singh & Kumar, 2015).

Breast Cancer Chemotherapy

Novel selenylated imidazo[1,2-a]pyridines, structurally related to ethyl 2-phenylimidazo[1,2-a]pyridine-3-carboxylate, have shown promising activity against breast cancer cells. These compounds demonstrated high cytotoxicity and induced cell death by apoptosis, highlighting their potential in cancer chemotherapy (Almeida et al., 2018).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Wirkmechanismus

Target of Action

Ethyl 2-phenylimidazo[1,2-a]pyridine-3-carboxylate is a compound with a wide range of applications in medicinal chemistry Compounds with an imidazo[1,2-a]pyridine-3-carboxylate core have been synthesized and screened for their anti-proliferative activity againstS. pneumoniae .

Mode of Action

It is known that imidazo[1,2-a]pyridine analogues can exhibit significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) .

Biochemical Pathways

It is known that imidazo[1,2-a]pyridine analogues can have a significant impact on the biochemical pathways of tuberculosis .

Result of Action

Compounds with an imidazo[1,2-a]pyridine-3-carboxylate core have shown anti-bacterial action againstS. pneumoniae .

Eigenschaften

IUPAC Name |

ethyl 2-phenylimidazo[1,2-a]pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c1-2-20-16(19)15-14(12-8-4-3-5-9-12)17-13-10-6-7-11-18(13)15/h3-11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFGHRPOEPNBKEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C2N1C=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40363040 | |

| Record name | ethyl 2-phenylimidazo[1,2-a]pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-phenylimidazo[1,2-a]pyridine-3-carboxylate | |

CAS RN |

119448-82-7 | |

| Record name | ethyl 2-phenylimidazo[1,2-a]pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

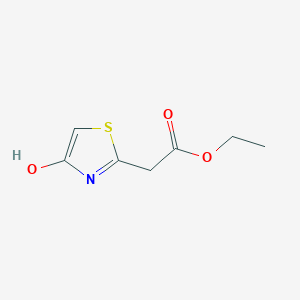

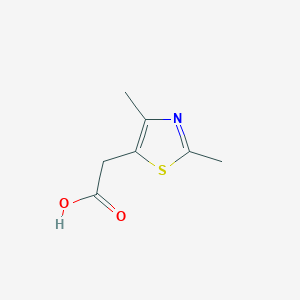

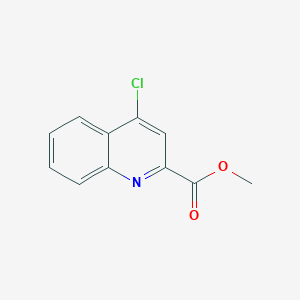

![6,7-dihydro-2-(methylthio)-5H-cyclopenta[d]pyrimidin-4-ol](/img/structure/B181919.png)

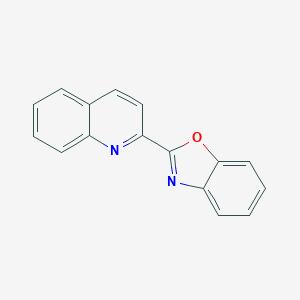

![11H-Indeno[1,2-b]quinoxalin-11-one](/img/structure/B181927.png)